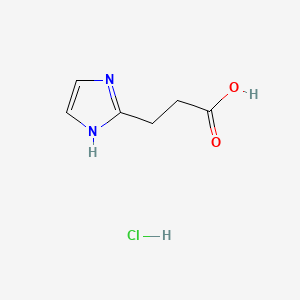

3-(1H-imidazol-2-yl)propanoic acid hydrochloride

Description

Properties

IUPAC Name |

3-(1H-imidazol-2-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2.ClH/c9-6(10)2-1-5-7-3-4-8-5;/h3-4H,1-2H2,(H,7,8)(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNFOMFMVOHBKHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)CCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679260 | |

| Record name | 3-(1H-Imidazol-2-yl)propanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208078-18-5 | |

| Record name | 3-(1H-Imidazol-2-yl)propanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-imidazol-2-yl)propanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction of Imidazole with 3-Bromopropanoic Acid

A direct alkylation strategy involves the reaction of imidazole with 3-bromopropanoic acid under basic conditions. This method, adapted from analogous syntheses of imidazole derivatives, leverages the nucleophilic character of imidazole’s nitrogen atoms.

Mechanism and Conditions :

-

Imidazole’s N-1 nitrogen (pKa ~14) is deprotonated in the presence of a base such as potassium carbonate or triethylamine, forming a nucleophilic species.

-

The deprotonated nitrogen attacks the electrophilic carbon of 3-bromopropanoic acid, displacing bromide and forming a C–N bond.

-

Typical solvents include dichloromethane (DCM) or dimethylformamide (DMF), with reflux temperatures (40–80°C) and reaction times of 24–48 hours.

Regioselectivity Challenges :

-

Imidazole’s N-1 position is more nucleophilic than N-3, leading to preferential alkylation at N-1. To favor substitution at the C-2 position, directing groups or protective strategies may be employed.

-

Protection-Deprotection Approach : Temporarily protecting N-1 with a tert-butoxycarbonyl (Boc) group allows alkylation at C-2, followed by acidic deprotection (e.g., trifluoroacetic acid).

Yield and Purification :

-

Crude yields range from 40% to 60%, with purification via recrystallization or reversed-phase HPLC.

-

The hydrochloride salt is obtained by treating the free acid with concentrated HCl in ethanol, followed by solvent evaporation.

Michael Addition to Propiolic Acid Derivatives

Synthesis via tert-Butyl Propiolate

A Michael addition approach, inspired by the synthesis of thioimidazole derivatives, involves reacting imidazole with tert-butyl propiolate to form an acrylate intermediate, which is subsequently hydrogenated and hydrolyzed.

Stepwise Procedure :

-

Acrylate Formation :

-

Hydrogenation :

-

Catalytic hydrogenation (H₂, Pd/C) reduces the α,β-unsaturated bond, yielding tert-butyl 3-(1H-imidazol-2-yl)propanoate.

-

-

Ester Hydrolysis :

-

Acidic hydrolysis (HCl, H₂O) cleaves the tert-butyl ester, producing 3-(1H-imidazol-2-yl)propanoic acid.

-

Advantages :

Cyclization Strategies

Knorr-Type Imidazole Synthesis

Constructing the imidazole ring from a pre-functionalized propanoic acid chain offers an alternative route. This method involves condensing a β-keto ester with an aldehyde and ammonia.

Representative Pathway :

-

β-Keto Ester Preparation :

-

Ethyl 3-oxopentanoate is synthesized via Claisen condensation of ethyl acetate.

-

-

Cyclization :

-

The β-keto ester reacts with formaldehyde and ammonium acetate under reflux, forming the imidazole ring with the propanoic acid side chain.

-

-

Saponification :

-

The ester is hydrolyzed to the free acid using NaOH, followed by HCl treatment to form the hydrochloride salt.

-

Limitations :

-

Lower yields (~30%) due to competing side reactions.

-

Requires rigorous optimization of stoichiometry and temperature.

Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

A palladium-catalyzed cross-coupling between imidazole-2-boronic acid and 3-bromopropanoic acid represents a modern synthetic approach.

Reaction Conditions :

Outcome :

-

Direct formation of the C–C bond between imidazole’s C-2 and the propanoic acid chain.

-

Requires pre-functionalized boronic acid, increasing synthetic complexity.

Hydrochloride Salt Formation

Acid-Base Neutralization

The final step in all routes involves converting the free acid to its hydrochloride salt:

-

Procedure :

-

Characterization :

Comparative Analysis of Methods

| Method | Yield (%) | Regioselectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Nucleophilic Alkylation | 40–60 | Moderate | High | Moderate |

| Michael Addition | 50–70 | High (E-isomer) | Moderate | High |

| Cyclization | 20–30 | Low | Low | Low |

| Cross-Coupling | 60–80 | High | Low | High |

Challenges and Optimization Strategies

Regioselectivity in Alkylation

Purification of Hydrochloride Salt

-

Recrystallization : Ethanol/water mixtures (1:3 v/v) yield high-purity crystals.

-

Chromatography : Silica gel chromatography with acetonitrile/water gradients resolves residual free acid.

Industrial-Scale Considerations

Continuous Flow Reactors

Chemical Reactions Analysis

Types of Reactions

3-(1H-imidazol-2-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenated compounds, bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional functional groups, while reduction can produce simpler imidazole compounds .

Scientific Research Applications

Pharmacological Applications

3-(1H-imidazol-2-yl)propanoic acid hydrochloride is primarily recognized for its role in pharmacological research, particularly as a ligand in receptor studies.

Receptor Binding Studies

This compound has been utilized in studies investigating its binding affinity to various receptors, particularly adenosine receptors. Research indicates that derivatives of this compound can act as either agonists or antagonists depending on their structural modifications. For instance, studies have shown that certain derivatives exhibit high selectivity for the human adenosine A2A receptor, demonstrating potential therapeutic effects in neurological disorders and cancer treatment .

Antiproliferative Activity

Recent investigations have highlighted the antiproliferative properties of this compound against various cancer cell lines. A study evaluated its effectiveness against A549 human lung cancer cells, revealing significant inhibitory effects on cell proliferation. The mechanism of action appears to involve modulation of signaling pathways associated with cell growth and apoptosis .

Case Study 1: Ligand Design for Adenosine Receptors

In a study focusing on ligand design, researchers synthesized derivatives of this compound to assess their binding characteristics to human adenosine receptors. The findings demonstrated that specific modifications could enhance receptor selectivity and potency, providing insights into the development of targeted therapies for conditions such as Parkinson's disease and cancer .

Case Study 2: Antiproliferative Effects on Lung Cancer Cells

Another study investigated the antiproliferative effects of this compound on A549 cells. Using molecular docking analysis alongside in vitro assays, the researchers established that the compound induced apoptosis through the activation of caspase pathways. This suggests its potential utility in developing novel anticancer agents .

Potential in Drug Delivery Systems

The incorporation of this compound into drug delivery systems has also been explored. Its imidazole group can facilitate interactions with various polymers, enhancing the stability and bioavailability of drugs. This property is particularly beneficial for designing pH-sensitive drug delivery systems that release therapeutic agents at specific sites within the body .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-2-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and modulating biological pathways. This interaction can lead to the inhibition or activation of various biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(1H-imidazol-2-yl)propanoic acid hydrochloride to structurally or functionally related compounds, focusing on molecular features, physicochemical properties, and applications.

Structural Analogues

(a) L-Histidine Monohydrochloride Monohydrate

- Structure: (2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid hydrochloride hydrate.

- Key Differences: The imidazole ring is substituted at position 5 (vs. position 2 in the target compound), and an additional amino group is present at the α-carbon.

- Molecular Weight : 209.63 g/mol (vs. ~165.6 g/mol for the target compound, assuming a similar backbone).

- Applications: Used in dietary supplements and protein synthesis due to its role as an essential amino acid .

(b) 2-Methyl-3-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]propenoic Acid (14b)

- Structure : A benzoimidazole derivative with nitro and trifluoromethyl substituents.

- Key Differences: The imidazole ring is fused with a benzene ring, and electron-withdrawing groups (NO₂, CF₃) enhance acidity (pKa ~2–3).

- Molecular Weight : 315 g/mol (vs. simpler imidazole derivatives).

- Applications: Potential use in antimicrobial or anticancer agents due to its nitroaromatic properties .

Functional Analogues

(a) 3-[(1R,3S)-3-{[(tert-Butoxy)carbonyl]amino}-2,2-dimethylcyclobutyl]propanoic Acid

- Structure : Contains a tert-butoxycarbonyl (Boc)-protected cyclobutyl group.

- Key Differences : The bulky Boc group enhances steric hindrance, reducing reactivity but improving stability.

- Applications : Likely used as a synthetic intermediate in peptide chemistry .

(b) Ronacaleret Hydrochloride

- Structure: A complex difluorophenylpropanoic acid derivative with a dihydroindenyl substituent.

- Key Differences : Higher molecular weight (484.00 g/mol) and multifunctional groups (F, indenyl) enhance receptor binding.

- Applications : Clinically studied for osteoporosis treatment due to calcium receptor modulation .

Propanoic Acid Derivatives with Varied Substituents

*Estimated based on molecular formula (C₆H₈N₂O₂·HCl).

Key Research Findings

Solubility and Bioavailability: Hydrochloride salts (e.g., L-histidine monohydrochloride) exhibit superior aqueous solubility compared to free acids, making them favorable for pharmaceutical formulations .

Pharmacological Activity: Electron-withdrawing substituents (e.g., NO₂, CF₃) in benzimidazole analogs enhance bioactivity but may reduce metabolic stability .

Synthetic Utility: Compounds like 3-[(1R,3S)-3-Boc-aminocyclobutyl]propanoic acid serve as intermediates in stereoselective synthesis, highlighting the versatility of imidazole-propanoic acid scaffolds .

Biological Activity

3-(1H-imidazol-2-yl)propanoic acid hydrochloride is a compound of growing interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₈ClN₂O₂, with a molecular weight of approximately 190.60 g/mol. The compound features an imidazole ring, which is known for its ability to participate in various biochemical interactions, making it a valuable scaffold in drug design.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The imidazole ring can engage in hydrogen bonding and π-stacking interactions, influencing various signaling pathways within cells. This interaction can lead to modulation of enzyme activity, inhibition of certain pathways, or activation of receptor-mediated processes.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

- Antiviral Activity : Compounds containing imidazole derivatives have shown potential as antiviral agents. For instance, studies indicate that similar compounds can inhibit neuraminidase activity, which is crucial for viral replication .

- Anti-inflammatory Properties : The compound has been investigated for its ability to modulate inflammatory responses. In vitro studies have shown that it can suppress the production of pro-inflammatory cytokines such as TNFα in immune cell cultures .

- Neuroprotective Effects : Preliminary studies suggest that derivatives of imidazole may exhibit neurotropic activity, potentially providing protective effects against neurodegenerative conditions .

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antiviral Studies : A study examined the effects of various imidazole derivatives on viral neuraminidase. The results indicated that certain structural modifications could enhance antiviral potency, suggesting that this compound might be optimized for better efficacy against specific viruses .

- Inflammatory Response Modulation : In experiments involving lipopolysaccharide (LPS)-stimulated macrophages, this compound demonstrated significant inhibition of TNFα production, highlighting its potential as an anti-inflammatory agent .

- Neurotropic Activity : A recent investigation into compounds with similar structures revealed that they could protect neuronal cells from oxidative stress and apoptosis, suggesting a promising avenue for treating neurodegenerative diseases .

Q & A

Q. What are the established synthetic routes for 3-(1H-imidazol-2-yl)propanoic acid hydrochloride, and what purification methods ensure high yield and purity?

The synthesis typically involves:

- Imidazole ring formation : Alkylation or cyclization reactions to construct the imidazole core.

- Side-chain introduction : Propanoic acid derivatives are coupled via nucleophilic substitution or condensation.

- Hydrochloride salt formation : Acidification with HCl to stabilize the compound. Purification methods include recrystallization (using ethanol/water mixtures) or high-performance liquid chromatography (HPLC) to isolate high-purity product .

Q. How is this compound characterized to confirm its structural integrity and purity?

Key techniques:

- NMR spectroscopy (¹H/¹³C) to verify substituent positions and hydrogen bonding patterns.

- Fourier-transform infrared spectroscopy (FTIR) for functional group analysis (e.g., carboxylic acid O–H stretch at ~2500–3000 cm⁻¹).

- Mass spectrometry (MS) to confirm molecular weight.

- X-ray crystallography (if crystalline) for absolute stereochemical determination .

Q. What are the key biological targets or pathways influenced by this compound, and how are these interactions assessed experimentally?

- Enzyme inhibition assays : Measure activity against targets like histidine decarboxylase or metalloproteases using spectrophotometric/fluorometric methods.

- Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with proteins.

- Cell-based assays : Evaluate cytotoxicity or modulatory effects on inflammatory pathways (e.g., NF-κB) .

Advanced Research Questions

Q. What methodological approaches resolve discrepancies in spectroscopic data (e.g., NMR shifts) for derivatives of this compound?

- Multi-technique validation : Combine 2D NMR (COSY, HSQC) with computational modeling (DFT calculations) to assign ambiguous signals.

- Cross-referencing : Compare data with structurally analogous compounds (e.g., 3-(1-methylimidazol-2-yl)propanoic acid derivatives) to identify substituent effects .

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

- Stoichiometric control : Limit excess reagents to reduce side reactions (e.g., over-alkylation).

- Solvent selection : Use polar aprotic solvents (DMF, acetonitrile) to enhance nucleophilicity.

- Temperature modulation : Lower temperatures (−20°C to 0°C) during sensitive steps (e.g., imidazole ring formation) .

Q. What strategies address bioavailability challenges in analogs while maintaining target affinity?

- Lipophilicity adjustments : Introduce methyl/fluoro groups to enhance membrane permeability (logP optimization).

- Prodrug design : Esterify the carboxylic acid to improve absorption, with enzymatic cleavage in vivo.

- Co-crystallization studies : Identify salt forms (e.g., sodium or lysine salts) to enhance solubility .

Data Contradiction and Experimental Design

Q. How should researchers reconcile conflicting bioactivity data between in vitro and in vivo studies?

- Pharmacokinetic profiling : Assess absorption, distribution, and metabolism to identify bioavailability bottlenecks.

- Metabolite screening : Use LC-MS to detect active/inactive derivatives influencing in vivo results.

- Dose-response correlation : Ensure in vitro concentrations align with physiologically achievable levels .

Q. What experimental designs are critical for evaluating regioselectivity in imidazole functionalization?

- Isotopic labeling : Use ¹⁵N or ¹³C isotopes to track reaction pathways.

- Competitive reactions : Compare reactivity of N-1 vs. N-3 positions under varying conditions (pH, catalysts).

- Computational modeling : Predict transition states to rationalize selectivity trends .

Tables for Key Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.